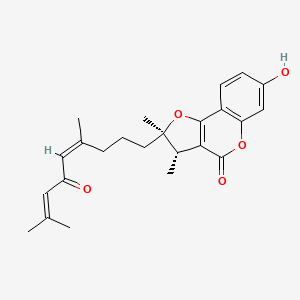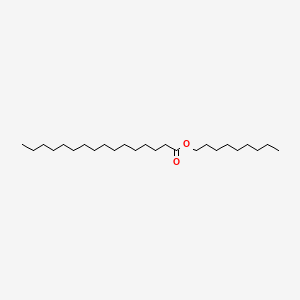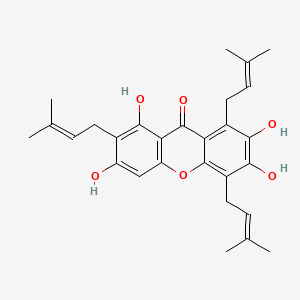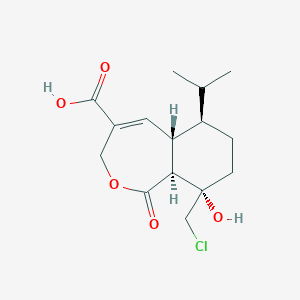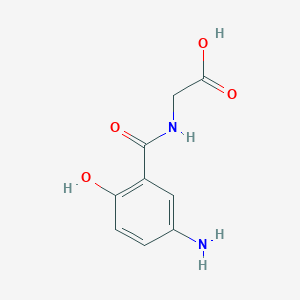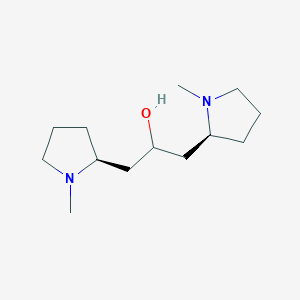
Dihydrocuscohygrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocuscohygrine is a natural product found in Erythroxylum glaucum, Erythroxylum monogynum, and Erythroxylum cataractarum with data available.
Aplicaciones Científicas De Investigación
1. Influence on Metabolic and Inflammatory Processes
Dihydromyricetin, a compound related to Dihydrocuscohygrine, has been observed to improve glucose and lipid metabolism, and exert anti-inflammatory effects in nonalcoholic fatty liver disease patients. This was demonstrated in a randomized controlled trial where Dihydromyricetin significantly decreased serum levels of various metabolic markers and inflammatory mediators, suggesting its potential for therapeutic use in metabolic and inflammatory disorders (Chen et al., 2015).
2. Energy Storage and Release Applications
In the context of sustainable energy solutions, research has been conducted on dihydrogen production from the dehydrogenation reaction of ammonia borane, a safer solid source of H2. Although not directly related to this compound, this research highlights the potential of molecular compounds in facilitating the storage and release of energy, which is a crucial aspect of sustainable energy development (Mboyi et al., 2021).
3. Contributions to Anticancer Drug Design
Dihydrofolate reductase (DHFR) is a target for antibacterial, antifungal, and anti-malarial treatments, and increasingly, for anticancer drugs. Research in this field includes the study of DHFR inhibitors, their synthesis, and potential anticancer activity, underlining the importance of molecular research in advancing cancer treatment (Wróbel & Drozdowska, 2019).
4. Advancements in Ecohydrology and Plant-Water Relations
In ecohydrology, understanding the interactions between vegetation and hydrologic flows is crucial. Research in this field, focusing on plant-water relations, contributes significantly to our knowledge of how ecosystems function, with implications for managing water resources and preserving biodiversity (Asbjornsen et al., 2011).
Propiedades
Fórmula molecular |
C13H26N2O |
|---|---|
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
1,3-bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
UOJNOOLFFFFKNA-RYUDHWBXSA-N |
SMILES isomérico |
CN1CCC[C@H]1CC(C[C@@H]2CCCN2C)O |
SMILES canónico |
CN1CCCC1CC(CC2CCCN2C)O |
Sinónimos |
(+)-dihydrocuscohygrine dihydrocuscohygrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



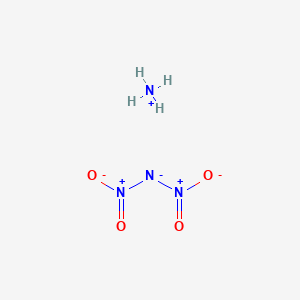
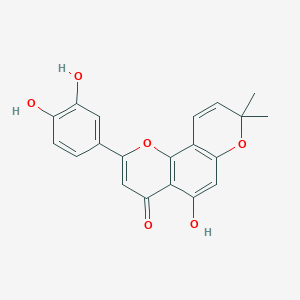
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)

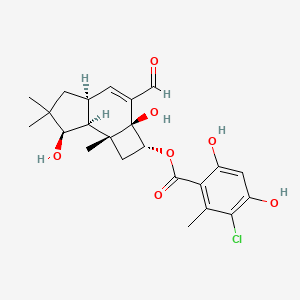
![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
